N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide
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Description
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
A study by Hassan et al. (2021) explored the synthesis of novel indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity across various human cancer cell lines, including colorectal, breast, liver, and lung carcinomas. The study's molecular hybridization approach yielded compounds with excellent anticancer inhibition, particularly against the HepG2 liver cancer cell line, with promising IC50 values when compared to the standard reference drug, doxorubicin. Further investigations into cell cycle analysis and apoptosis in HepG2 cells, along with enzymatic assays and molecular docking studies, suggest these compounds as strong candidates for anticancer drugs (Hassan et al., 2021).
Bioisosteric Replacement and Research Chemicals
McLaughlin et al. (2016) reported on the synthesis and characterization of a research chemical, identified due to mislabeling, which showcases the bioisosteric replacement of an indazole ring, commonly found in synthetic cannabinoids, with a pyrazole core. This study highlights the structural analysis and differentiation of regioisomers, providing insight into the complexity of synthetic compounds and their potential pharmacological activities, which remain to be explored (McLaughlin et al., 2016).
Enzymatic Inhibition
Knecht and Löffler (1998) investigated the inhibitory effects of isoxazol derivatives on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. Their findings revealed that these compounds exhibit differential inhibitory potency across species, providing valuable insights for the development of immunosuppressive agents. This study underscores the relevance of such derivatives in modulating immune cell functions and their potential therapeutic applications (Knecht & Löffler, 1998).
Crystal Structure Analysis
Smith et al. (1991) conducted a detailed structural analysis of an isoxazole amino ester, contributing to the understanding of molecular geometry, steric interactions, and the implications for compound stability and reactivity. This type of research is fundamental in the design and synthesis of new chemical entities with potential pharmacological applications (Smith et al., 1991).
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-17(14-8-11-4-1-2-5-13(11)19-14)18-10-12-9-15(22-20-12)16-6-3-7-23-16/h1-9,19H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAWNHCLUKBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.